
Cadmium;mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmium and mercury are two heavy metals that are often studied together due to their similar properties and toxic effects. Both elements are found naturally in the earth’s crust and are released into the environment through various industrial processes. Cadmium is commonly found as an impurity in zinc ores, while mercury is often released during the burning of coal and other fossil fuels . These metals are known for their high toxicity and potential to cause serious health problems in humans and animals.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of cadmium and mercury compounds often involves the use of strong acids and other reactive chemicals. For example, cadmium can be isolated during the production of zinc by treating zinc ores with sulfuric acid, which dissolves the zinc and leaves behind cadmium as a byproduct . Mercury can be obtained by heating cinnabar (mercury sulfide) in the presence of oxygen, which produces mercury vapor that can be condensed into liquid mercury .
Industrial Production Methods: In industrial settings, cadmium is primarily produced as a byproduct of zinc refining. The zinc ores are first roasted to convert the sulfides to oxides, which are then leached with sulfuric acid to produce zinc sulfate. The cadmium is then precipitated from the solution using zinc dust . Mercury is produced by heating cinnabar in a furnace, which releases mercury vapor that is then condensed into liquid mercury .
化学反应分析
Types of Reactions: Cadmium and mercury undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, cadmium reacts with oxygen to form cadmium oxide, while mercury reacts with sulfur to form mercury sulfide . Both metals can also form complexes with other elements and compounds, such as cadmium chloride and mercury chloride.
Common Reagents and Conditions: Common reagents used in reactions involving cadmium and mercury include strong acids like hydrochloric acid and sulfuric acid, as well as oxidizing agents like nitric acid . These reactions often require specific conditions, such as high temperatures or the presence of catalysts, to proceed efficiently.
Major Products: The major products formed from reactions involving cadmium and mercury include various oxides, sulfides, and halides. For example, cadmium oxide is a common product of the oxidation of cadmium, while mercury sulfide is a common product of the reaction between mercury and sulfur .
科学研究应用
Cadmium and mercury have numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, cadmium is used as a reagent in various reactions and as a component in certain types of batteries, such as nickel-cadmium batteries . Mercury is used in the production of chlorine and caustic soda, as well as in various types of scientific equipment, such as thermometers and barometers .
In biology and medicine, cadmium and mercury are often studied for their toxic effects on living organisms. Both metals can cause serious health problems, including damage to the kidneys, liver, and nervous system . Researchers are also investigating the potential use of cadmium and mercury in cancer treatment, as these metals have been shown to have cytotoxic effects on certain types of cancer cells .
In industry, cadmium and mercury are used in a variety of applications, including the production of pigments, coatings, and electronic components . Cadmium is also used in the production of solar cells, while mercury is used in the production of fluorescent lamps and other types of lighting .
作用机制
The toxic effects of cadmium and mercury are primarily due to their ability to disrupt cellular processes and cause oxidative stress. Both metals can generate reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . Cadmium and mercury can also bind to and inhibit the function of various enzymes, leading to disruptions in cellular metabolism and signaling pathways .
In addition to their direct toxic effects, cadmium and mercury can also interfere with the function of essential metal ions, such as zinc and calcium, by competing for binding sites on proteins and other cellular components . This can lead to further disruptions in cellular processes and contribute to the overall toxicity of these metals.
相似化合物的比较
Cadmium and mercury are often compared to other heavy metals, such as lead, arsenic, and chromium, due to their similar toxic effects and environmental persistence . cadmium and mercury have some unique properties that set them apart from these other metals. For example, cadmium is known for its high affinity for sulfur, which allows it to form stable complexes with sulfur-containing compounds . Mercury, on the other hand, is known for its ability to exist in both liquid and vapor forms at room temperature, which makes it particularly hazardous in certain industrial settings .
Similar compounds to cadmium and mercury include zinc, lead, and arsenic. Zinc is chemically similar to cadmium and is often found in the same ores, while lead and arsenic share similar toxic effects and environmental persistence with cadmium and mercury .
属性
CAS 编号 |
143752-03-8 |
|---|---|
分子式 |
Cd3Hg |
分子量 |
537.83 g/mol |
IUPAC 名称 |
cadmium;mercury |
InChI |
InChI=1S/3Cd.Hg |
InChI 键 |
YBNNRHXIVVHDDE-UHFFFAOYSA-N |
规范 SMILES |
[Cd].[Cd].[Cd].[Hg] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



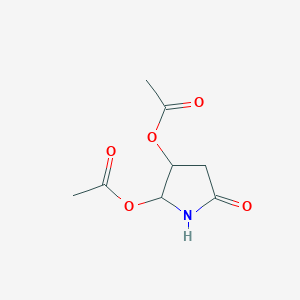
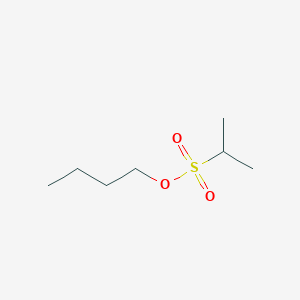
![3-(4-Fluoroanilino)-1-[4-(hexyloxy)phenyl]prop-2-en-1-one](/img/structure/B12565244.png)
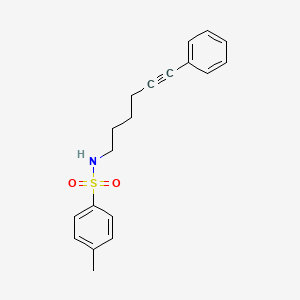
![4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine](/img/structure/B12565258.png)
![1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester](/img/structure/B12565261.png)
![3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid](/img/structure/B12565269.png)
![N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide](/img/structure/B12565283.png)

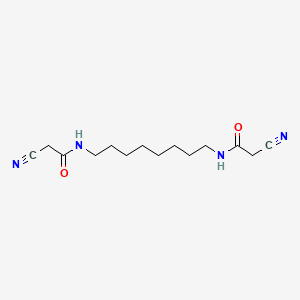
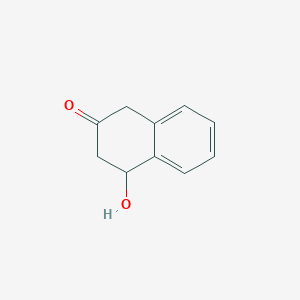
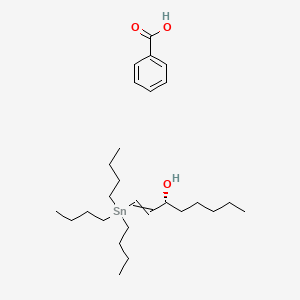
![3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid](/img/structure/B12565308.png)
